2,6-Dichloro-3-methylpyridine

Overview

Description

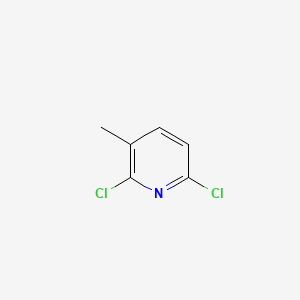

2,6-Dichloro-3-methylpyridine is an organic compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position on the pyridine ring. This compound is a valuable intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2,6-Dichloro-3-methylpyridine involves the chlorination of 3-methylpyridine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:

- Chlorination of 3-methylpyridine using chlorine gas.

- Purification of the product through distillation or recrystallization.

- Quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form 2,6-dichloro-3-methylpiperidine

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst

Major Products

Substitution: Formation of 2,6-diamino-3-methylpyridine or 2,6-dithio-3-methylpyridine.

Oxidation: Formation of 2,6-dichloro-3-pyridinecarboxylic acid.

Reduction: Formation of 2,6-dichloro-3-methylpiperidine

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C6H5Cl2N

- Molecular Weight : 163.02 g/mol

- Physical State : Liquid

- Solubility : Slightly soluble in water

The compound features two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position of the pyridine ring. This substitution pattern affects its reactivity and biological interactions.

Organic Synthesis

2,6-Dichloro-3-methylpyridine serves as an important intermediate in the synthesis of complex organic molecules. Its halogenated structure enhances its electrophilic nature, making it valuable in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Pharmaceutical Development

Research has identified this compound as a precursor for developing pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in targeting specific diseases. For instance, studies are ongoing to explore its role in designing new drugs with improved efficacy against resistant pathogens.

Agrochemical Applications

The compound is evaluated for its insecticidal properties. Laboratory tests have demonstrated that formulations containing this compound achieve high mortality rates against common pests like house flies and cockroaches, making it a candidate for developing effective pest control agents.

Dyestuff Production

In the dye industry, this compound is utilized as a raw material for synthesizing various dyes due to its ability to participate in complex chemical reactions that yield vibrant colors.

Antifungal Efficacy

A study investigated the antifungal properties of chlorinated pyridine derivatives, including this compound. The results indicated that at concentrations as low as 100 parts per million (ppm), the compound inhibited the growth of Candida pelliculosa in malt yeast agar medium. This finding suggests potential applications in agricultural settings to combat fungal infections.

Insecticidal Tests

In another study, a formulation containing 500 ppm of this compound was tested against house flies and American cockroaches. The results showed a complete kill rate within a specified exposure time, demonstrating its effectiveness as a pest control agent .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group on the pyridine ring influence its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

2,6-Dichloropyridine: Lacks the methyl group at the 3 position.

3,5-Dichloro-2-methylpyridine: Chlorine atoms are at the 3 and 5 positions instead of 2 and 6.

2,6-Dichloro-4-methylpyridine: Methyl group is at the 4 position instead of 3

Uniqueness

2,6-Dichloro-3-methylpyridine is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable intermediate in various chemical syntheses and applications .

Biological Activity

2,6-Dichloro-3-methylpyridine (DCMP) is a pyridine derivative with the molecular formula CHClN, recognized for its utility in organic synthesis, pharmaceuticals, and agrochemicals. This compound serves as an important intermediate in the production of various biologically active substances. Understanding its biological activity is crucial for its application in medicinal chemistry and toxicology.

- Molecular Weight : 162.01 g/mol

- CAS Number : 58584-94-4

- Solubility : Slightly soluble in water

- Structure :

- IUPAC Name : this compound

- SMILES : CC1=C(Cl)N=C(Cl)C=C1

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its pharmacological properties and potential toxicity. It exhibits various effects on cellular processes and may interact with multiple biological targets.

Toxicological Profile

DCMP has been classified as harmful if swallowed and causes skin irritation. The acute toxicity data indicates that it poses risks upon exposure, necessitating careful handling in laboratory settings .

Pharmacological Effects

Research indicates that DCMP can influence several biological systems:

- Antimicrobial Activity : Some studies suggest that DCMP exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Effects on Enzymatic Activity : DCMP has been shown to interact with certain enzymes, potentially inhibiting their activity. This characteristic could be leveraged in drug design to target specific pathways involved in disease processes.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including DCMP, against common pathogens. Results indicated that DCMP displayed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

This suggests that DCMP could be explored as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of DCMP on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings revealed that DCMP acts as a reversible inhibitor of AChE, which could have implications for treating conditions like Alzheimer's disease.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

These results indicate a dose-dependent inhibition pattern, highlighting the potential therapeutic applications of DCMP in neurodegenerative diseases .

Properties

IUPAC Name |

2,6-dichloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIKCOPEHZTQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355732 | |

| Record name | 2,6-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-94-4 | |

| Record name | 2,6-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.